

Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-nitrobenzoic acid

Cat. No.: B072122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-nitrobenzoic acid** (CAS Number: 1588-83-6), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presenting key findings in a structured format to facilitate research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **4-Amino-3-nitrobenzoic acid**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **4-Amino-3-nitrobenzoic acid** provide detailed information about its atomic framework.

^1H NMR Spectral Data

The proton NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.11-7.92	Multiplet	2H	Aromatic H
~7.40-7.21	Multiplet	2H	Aromatic H
13.06	Singlet	1H	Carboxylic Acid (-COOH)

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum was also recorded in DMSO-d₆.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
166.84	C=O (Carboxylic Acid)
166.37	Aromatic C
164.38	Aromatic C
132.59	Aromatic C
127.83	Aromatic C
116.14	Aromatic C

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule through their characteristic absorption of infrared radiation. The data presented below corresponds to the analysis of a solid sample prepared as a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3400-3200	Strong, Broad	N-H	Amine (N-H) Stretching
3300-2500	Very Broad	O-H	Carboxylic Acid (O-H) Stretching
1760-1690	Strong	C=O	Carboxylic Acid (C=O) Stretching
1600-1585 & 1500-1400	Medium-Weak	C=C	Aromatic Ring Stretching
1550-1475	Strong	N-O	Asymmetric Nitro (NO ₂) Stretching
1360-1290	Strong	N-O	Symmetric Nitro (NO ₂) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The data below was likely obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
182	~100	[M] ⁺ (Molecular Ion)
165	Moderate	[M-OH] ⁺
136	Moderate	[M-NO ₂] ⁺
118	Moderate	[M-NO ₂ -H ₂ O] ⁺
90	Moderate	[M-NO ₂ -COOH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

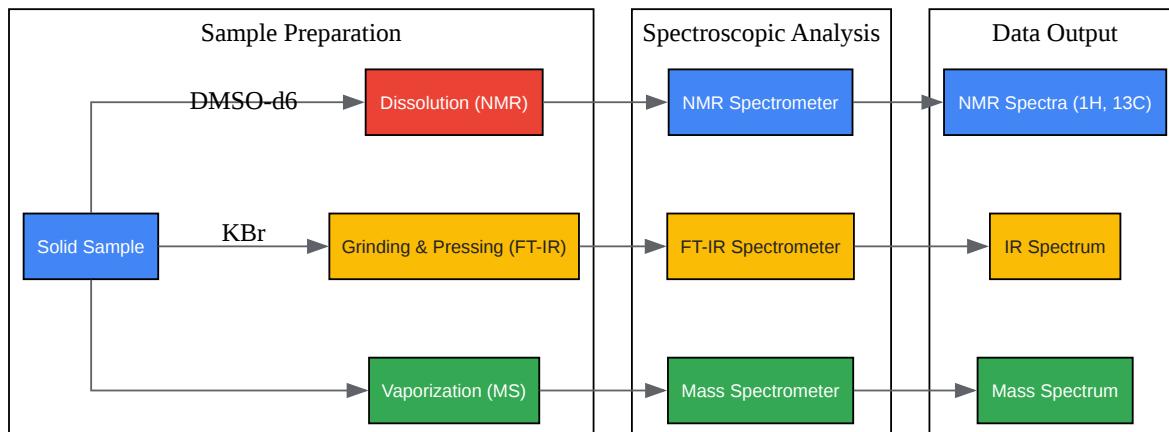
A standard protocol for obtaining ^1H and ^{13}C NMR spectra of a solid aromatic acid is as follows:

- Sample Preparation: Accurately weigh 5-20 mg for ^1H NMR or 20-50 mg for ^{13}C NMR of **4-Amino-3-nitrobenzoic acid**.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
- Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
- Data Acquisition: The NMR spectra were recorded on a 500 MHz spectrometer.^[1] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize resolution. For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.^[1]

FT-IR Spectroscopy

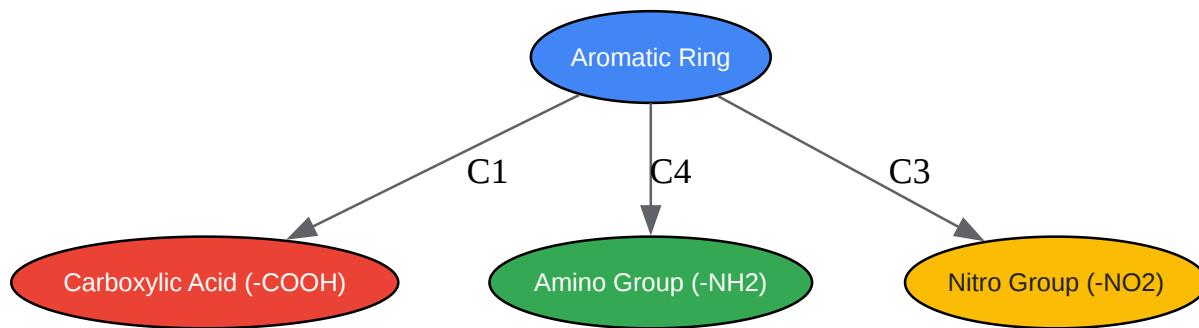
The following protocol outlines the KBr (potassium bromide) pellet method for solid sample analysis:

- Sample Grinding: Grind a small amount (1-2 mg) of **4-Amino-3-nitrobenzoic acid** to a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.
- Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm^{-1} .


Mass Spectrometry

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer.

- Sample Introduction: A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.


Visualizations

The following diagrams illustrate key experimental workflows and the structural relationships of the functional groups in **4-Amino-3-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **4-Amino-3-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Key functional groups of **4-Amino-3-nitrobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072122#spectroscopic-data-of-4-amino-3-nitrobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com